molecular formula C12H21NO B2379418 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine CAS No. 1594730-31-0

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine

Cat. No.: B2379418
CAS No.: 1594730-31-0
M. Wt: 195.306
InChI Key: GBYMEMZZERVUEF-UHFFFAOYSA-N
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Description

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine is a highly reactive and versatile chemical compound with the molecular formula C12H21NO and a molecular weight of 195.306 g/mol. This compound is known for its wide range of applications in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with 4-but-3-ynyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the but-3-ynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-But-3-ynyl-2,2,6,6-tetramethylpiperidine
  • 4-But-3-ynyl-2,2,6,6-tetramethylpyrrolidine

Uniqueness

4-But-3-ynyl-2,2,6,6-tetramethylmorpholine is unique due to its morpholine ring structure, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-but-3-ynyl-2,2,6,6-tetramethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-6-7-8-13-9-11(2,3)14-12(4,5)10-13/h1H,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMEMZZERVUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)CCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594730-31-0
Record name 4-(but-3-yn-1-yl)-2,2,6,6-tetramethylmorpholine
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